molecular formula C7H7BrN4 B13029783 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine

4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine

Cat. No.: B13029783
M. Wt: 227.06 g/mol
InChI Key: FTZFGGNALZWOQP-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine (CAS 1369140-37-3) is a high-value brominated heterocyclic building block of significant interest in scientific research and drug discovery. With the molecular formula C7H7BrN4 and a molecular weight of 227.06 g/mol , this compound belongs to the pyrazolopyridine family, a class of organic compounds known for their diverse biological activities and prevalence in pharmaceutical agents . The structure incorporates a reactive bromine atom at the 4-position, which makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations. This allows researchers to synthesize more complex molecules for screening and development. The presence of an amine group at the 3-position offers an additional handle for chemical modification through acylation or sulfonation, enhancing its utility as a multifunctional scaffold. Pyrazolopyridine cores are frequently explored in the synthesis of molecules that target various disease pathways. As a key intermediate, this compound is particularly valuable for researchers in medicinal chemistry working on the development of kinase inhibitors , enzyme modulators, and other biologically active small molecules. It is supplied for research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C7H7BrN4/c1-3-2-4(8)5-6(9)11-12-7(5)10-3/h2H,1H3,(H3,9,10,11,12)

InChI Key

FTZFGGNALZWOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine include N-iodosuccinimide (NIS) for iodization and PMB-Cl for protection of the NH group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Biological Activities

Research indicates that 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine exhibits significant biological activities, particularly in the following areas:

Antiviral Properties

Recent studies have shown that derivatives of pyrazolo compounds can inhibit viral replication. For instance, compounds similar to 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine have demonstrated activity against Hepatitis B virus (HBV) in cell culture models. The compound's ability to modulate immune responses may enhance its effectiveness against viral infections .

Anticancer Activity

The compound has been evaluated for its anticancer potential. It has shown inhibitory effects on cancer cell lines by disrupting cellular integrity and affecting glucose metabolism, which is crucial in cancer pathology . Additionally, molecular docking studies suggest that it may interact with key proteins involved in cell proliferation and differentiation.

Enzyme Inhibition

Studies indicate that 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine can act as an inhibitor for various kinases such as tropomyosin receptor kinases and polo-like kinases. These enzymes play critical roles in signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo derivatives in various applications:

  • Antiviral Research : A study explored the use of pyrazolo derivatives as potential inhibitors against HBV and other viruses. The results indicated that certain modifications could enhance antiviral potency while maintaining low cytotoxicity .
  • Cancer Treatment : Research focusing on pyrazolo compounds revealed their ability to inhibit key pathways involved in tumor growth. The compound's interaction with cellular targets suggests it could serve as a basis for developing new anticancer therapies .
  • Kinase Inhibition : Molecular docking studies have provided insights into how 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine interacts with specific kinases, paving the way for targeted drug design aimed at diseases characterized by dysregulated kinase activity .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound can interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of anti-cancer therapies.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at C4 (target compound) vs. C5 (5-bromo analog) alters electronic distribution and steric accessibility for target binding .
  • Amino Group: The free -NH₂ at C3 is critical for hydrogen bonding in tubulin polymerization inhibition, as seen in trimethoxyphenyl derivatives .

Activity Trends :

  • Anticancer Activity : Bulky substituents (e.g., naphthyl, thiophene) improve CDK2 inhibition but may reduce bioavailability .
  • Antimalarial Activity: Quinoline hybrids show superior efficacy due to dual targeting of heme and kinases .

Physicochemical Properties

Property Target Compound 5-Bromo-4,6-dimethyl Analog 5-Chloro-4,6-dimethyl Analog
Molecular Weight (g/mol) 227.07 241.09 196.63
LogP (Predicted) 2.1 2.5 1.8
Water Solubility (mg/L) ~15 ~10 ~25
Melting Point (°C) Not reported 140–143 209.2 (decomposes)

Notes:

  • The target compound’s bromine increases LogP compared to chloro analogs, suggesting better membrane permeability but lower aqueous solubility .

Biological Activity

4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[5,4-b]pyridine class. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in cancer treatment and cell signaling modulation. The unique structural features of this compound, including the presence of bromine and methyl groups, contribute to its distinct biological properties.

  • Molecular Formula : C7_7H7_7BrN4_4
  • Molecular Weight : 227.06 g/mol
  • Structure : Contains a pyrazole ring fused to a pyridine ring.

Biological Activities

Research indicates that 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine exhibits significant biological activities, such as:

  • Inhibition of Kinases : This compound has shown potential inhibitory activity against tropomyosin receptor kinases (TRKs) and polo-like kinases (PLKs), which are critical in regulating cell proliferation and differentiation. These kinases are often implicated in cancer progression, making this compound a candidate for anticancer therapy .
  • Cytotoxicity : Studies have demonstrated that similar compounds within the pyrazolo[5,4-b]pyridine class exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .
  • Pro-apoptotic Properties : The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment. It may act by modulating pathways related to cell survival and death .

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine can be influenced by its structural characteristics. A comparative analysis with related compounds reveals insights into its SAR:

Compound NameStructural DifferencesBiological Activity
5-Bromo-1H-pyrazolo[3,4-b]pyridineLacks methyl substitution at the 6-positionModerate cytotoxicity
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amineSimilar structure but lacks bromineLower inhibitory activity
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amineContains fluorine instead of bromineVarying effects on kinase inhibition
6-Chloro-3-methyl-1-phenylylpyrazolo[3,4-b]pyridineContains a phenyl group and chlorineEnhanced anti-inflammatory activity

Study on Anticancer Activity

A recent study investigated the anticancer potential of pyrazolo[5,4-b]pyridine derivatives, including 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50_{50} values ranging from low micromolar to sub-micromolar concentrations. The mechanism involved inhibition of AKT and mTOR pathways, leading to reduced cell viability and increased apoptosis .

Mechanistic Insights

Another research highlighted the role of this compound in inhibiting key signaling pathways involved in cancer progression. Specifically, it was noted that treatment with 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine resulted in decreased expression levels of cyclin-dependent kinase 2 (CDK2) and programmed death-ligand 1 (PD-L1), suggesting its potential utility in overcoming resistance to therapies targeting these pathways .

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